molecular formula C10H10ClN3O2 B1373562 Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate CAS No. 1234616-53-5

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B1373562
CAS No.: 1234616-53-5
M. Wt: 239.66 g/mol
InChI Key: QHJRFRBZZQGKCR-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a fused heterocyclic compound belonging to the pyrrolopyrimidine family. Its systematic IUPAC name reflects its structural complexity:

  • Core scaffold : Pyrrolo[3,2-d]pyrimidine, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring at positions 3 and 2.
  • Substituents :
    • Chloro group at position 4.
    • Methyl group at position 5.
    • Ethyl ester at position 7.

The compound’s molecular formula is C₁₀H₁₀ClN₃O₂ , with a molecular weight of 239.66 g/mol . Its CAS Registry Number, 1234616-53-5 , ensures unambiguous identification in chemical databases .

Table 1: Key Structural and Chemical Data

Property Value Source
IUPAC Name This compound
Molecular Formula C₁₀H₁₀ClN₃O₂
Molecular Weight 239.66 g/mol
CAS RN 1234616-53-5

Historical Context of Pyrrolopyrimidine Research

Pyrrolopyrimidines emerged as critical scaffolds in medicinal chemistry during the late 20th century. Early synthetic efforts, such as the palladium-catalyzed cyclization reported in 2003, enabled access to diverse derivatives . The discovery of their structural similarity to purine nucleobases (e.g., adenine) spurred interest in their biological potential . By the 2010s, pyrrolo[3,2-d]pyrimidines gained prominence as kinase inhibitors, exemplified by TAK-285, a HER2/EGFR dual inhibitor . This compound itself became a key intermediate in synthesizing analogs for anticancer and antiviral studies .

Significance in Heterocyclic Chemistry

Pyrrolopyrimidines occupy a unique niche in heterocyclic chemistry due to their:

  • Electronic properties : The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitution, while the pyrrole moiety contributes π-electron richness .
  • Structural versatility : Substitutions at positions 4, 5, and 7 enable fine-tuning of physicochemical properties. For example, the chloro group at position 4 enhances reactivity in cross-coupling reactions, while the ethyl ester at position 7 allows hydrolysis to carboxylic acids for further derivatization .
  • Biological mimicry : As purine analogs, pyrrolo[3,2-d]pyrimidines interact with enzymes targeting adenine-based substrates, such as kinases and polymerases .

Table 2: Comparison of Pyrrolopyrimidine Isomers

Isomer Fusion Positions Key Applications Example Derivative
Pyrrolo[2,3-d]pyrimidine 2 and 3 Antimetabolites, kinase inhibitors 7-Deazapurine
Pyrrolo[3,2-d]pyrimidine 3 and 2 Anticancer agents, intermediates Ethyl 4-chloro-5-methyl derivative
Pyrrolo[3,4-d]pyrimidine 3 and 4 Rare, limited applications Experimental fluorophores

Position in Contemporary Chemical Research

Recent advances have solidified this compound’s role in drug discovery:

  • Synthetic methodologies : Domino C–N coupling/hydroamination reactions enable efficient construction of the pyrrolopyrimidine core . One-pot multicomponent reactions using arylglyoxals and barbituric acids further streamline synthesis .
  • Targeted therapies : Derivatives of this compound inhibit kinases (e.g., HER2, EGFR) and tubulin polymerization, showing promise in triple-negative breast cancer models .
  • Material science : Fluorescent pyrrolopyrimidines with substituents like N,N-dimethylaminophenyl groups exhibit quantum yields up to 83%, enabling applications in bioimaging .

Properties

IUPAC Name

ethyl 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-14(2)8-7(6)12-5-13-9(8)11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJRFRBZZQGKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C1N=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137766
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-5-methyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-53-5
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate

  • This intermediate is crucial for constructing the pyrrolo[3,2-d]pyrimidine ring system.
  • Preparation involves condensation reactions starting from malonate derivatives or related compounds.
  • Literature reports (PMC 3885252) indicate that this intermediate can be synthesized from diethyl[(2-cyanovinyl)amino]malonate analogues, adapting known methods for desmethyl analogues.

4-Chloro and 7-substituted Pyrrolo[3,2-d]pyrimidines

  • Chlorination at the 4-position is commonly achieved by treatment of pyrrolo[3,2-d]pyrimidine intermediates with phosphorus oxychloride (POCl3), yielding 4-chloro derivatives in high yield (e.g., 86%).
  • The 7-position is often functionalized by nucleophilic substitution or cross-coupling reactions, depending on the desired substituent.

Detailed Preparation Method

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Synthesis of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate From malonate derivatives under controlled conditions Key intermediate for ring formation
2 Cyclization with guanylating agent Condensation reaction to form pyrrolo[3,2-d]pyrimidine core Forms the fused heterocyclic ring
3 Protection of 2-amino group Pivaloyl chloride to give 2-protected intermediate Facilitates selective chlorination and further substitution
4 Chlorination at 4-position Phosphorus oxychloride (POCl3), reflux, 86% yield Generates 4-chloro derivative
5 Nucleophilic substitution at 7-position Reaction with ethyl 2-(4-aminophenyl)acetate or similar Introduces ester functionality at 7-position
6 Purification and characterization Chromatography, recrystallization, NMR, elemental analysis Ensures product purity and structural confirmation

Catalysts and Reaction Conditions

  • The chlorination step uses phosphorus oxychloride (POCl3) under reflux conditions to selectively chlorinate the 4-position on the pyrrolo[3,2-d]pyrimidine ring.
  • Nucleophilic substitutions and coupling reactions are performed under basic conditions, often using organic bases such as triethylamine or diisopropylethylamine.
  • Protection steps utilize pivaloyl chloride to mask reactive amino groups, improving selectivity and yield in subsequent steps.
  • Reactions are typically carried out under inert atmosphere (nitrogen) to prevent oxidation or side reactions.

Yield and Purification

  • The overall yield from ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate to the target compound is approximately 19–20% over multiple steps, reflecting the complexity of the synthesis.
  • Purification involves chromatographic techniques and recrystallization to remove side products and ensure high purity.
  • Characterization is confirmed by ^1H NMR, elemental analysis, and sometimes X-ray crystallography for structural confirmation.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
Key Reagents Guanylating agents, pivaloyl chloride, phosphorus oxychloride
Catalysts None required for chlorination; organic bases for substitution
Reaction Atmosphere Nitrogen/inert gas
Temperature Range Room temperature to reflux (~80-110 °C)
Purification Techniques Chromatography, recrystallization
Characterization Methods ^1H NMR, elemental analysis, X-ray crystallography (optional)
Overall Yield ~19-20% over 6 steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form dihydropyrrolopyrimidines.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted pyrrolopyrimidines depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyrrolopyrimidine ring.

    Reduction Products: Dihydropyrrolopyrimidines.

    Hydrolysis Products: Carboxylic acid derivative of the compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has been explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

Case Study :
A study published in the Journal of Medicinal Chemistry reported that a related compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, suggesting a similar potential for this compound .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism and proliferation. The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancerous cells.

Protein Degradation

Recent advancements in targeted protein degradation have highlighted the role of small molecules like this compound as potential modulators of protein levels within cells. This application is particularly relevant in the context of diseases where protein overexpression is a hallmark.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions that yield various derivatives with modified biological activities. These derivatives can be tailored to enhance potency or selectivity towards specific targets.

Derivative Modification Activity
Compound AMethyl group additionIncreased anticancer activity
Compound BFluorine substitutionEnhanced enzyme inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Pyrrolo[3,2-d]pyrimidine Derivatives

(a) Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
  • Structure : Bromine replaces chlorine at position 4; lacks the 5-methyl group.
  • Molecular Weight : 283.09 g/mol (C₉H₈BrN₃O₂) .
  • Reactivity: Bromine’s larger atomic radius may reduce electrophilic substitution rates compared to chlorine.
(b) Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
  • Structure : Pyrrolo[2,3-d]pyrimidine isomer with hydroxy and methyl substituents.
  • Molecular Weight : 269.68 g/mol (C₁₁H₁₂ClN₃O₃) .
  • Key Differences: The shifted pyrrolo ring ([2,3-d] vs. [3,2-d]) alters π-stacking and hydrogen-bonding capabilities. The 5-hydroxy group introduces hydrogen-bond donor properties, contrasting with the inert 5-methyl group in the target compound.
(c) Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
  • Structure : Bromine at position 7 and ethoxy groups at positions 2 and 3.
  • Molecular Weight : 358.19 g/mol (C₁₃H₁₅BrN₃O₄) .
  • Applications : The diethoxy groups enhance solubility in polar solvents, while bromine at position 7 directs reactivity toward Suzuki-Miyaura cross-coupling.

Thieno- and Thiazolo-Fused Pyrimidines

(a) Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate
  • Structure: Features a fused thieno[2,3-d]pyrimidine and tetrahydro-pyridine ring.
  • Crystallography: The thieno-pyrimidine system is nearly planar (dihedral angle: 2.66° with phenyl ring), stabilized by C–H···O/N hydrogen bonds .
  • Pharmacology: Thieno-pyrimidines are explored for anticancer activity due to improved membrane permeability compared to pyrrolo analogs.
(b) Ethyl 1,3-dimethyl-2,4-dioxo-6-((phenylamino)methylene)amino-thieno[3,2-d]pyrimidine-7-carboxylate
  • Structure: Thieno[3,2-d]pyrimidine with diketone and aryl substituents.
  • Spectroscopy : ¹³C-NMR signals at 117.8 ppm (CN group) and molecular ion peak at m/z = 457 .
  • Reactivity : The diketone moiety enables condensation reactions, contrasting with the ester-dominated reactivity of the target compound.

Crystallographic Properties

Compound Crystal System Dihedral Angles (°) Hydrogen Bonds Reference
Target Compound Not reported
Ethyl 2-phenyl-thieno[2,3-d]pyrimidine Monoclinic (P2₁/n) 2.66 (thieno vs. phenyl) C–H···O, C–H···N
Ethyl 7-methyl-thiazolo[3,2-a]pyrimidine 80.94 (thiazolo vs. benzene) C–H···O bifurcated chains
  • Key Insight: Fused heterocycles (thieno/thiazolo) exhibit greater planarity and stronger intermolecular interactions than pyrrolo-pyrimidines, influencing their solid-state stability.

Pharmacological and Physicochemical Properties

  • Thieno-pyrimidines: Demonstrated anticancer activity via EGFR inhibition .
  • Thiazolo-pyrimidines : Antibacterial properties due to the thiazole ring’s affinity for bacterial enzymes .

Biological Activity

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 1234616-53-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article details the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C10H10ClN3O2
  • Molecular Weight : 239.66 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism primarily involves the inhibition of key enzymes associated with tumor growth and proliferation.

Enzyme Inhibition

The compound has shown promising results in inhibiting several critical kinases:

Enzyme IC50 (nM) Comparison
EGFR40Comparable to sunitinib (261 nM)
Her2204
VEGFR2-
CDK2-

These findings suggest that the compound can effectively block signaling pathways that are crucial for cancer cell survival and proliferation .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity across various cancer cell lines:

Cell Line IC50 (µM) Effect
HepG229Induces apoptosis
MDA-MB-23159Cell cycle arrest
HeLa-Variable cytotoxicity

Mechanistic studies revealed that treatment with this compound can lead to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Study on HepG2 Cells

A study focused on HepG2 cells indicated that treatment with this compound resulted in a marked increase in apoptotic cells from 0.29% in the control group to 9.74% in the treated group. This suggests a significant role in promoting programmed cell death .

Comparative Analysis with Other Compounds

In comparative studies, compounds derived from the pyrrolo[3,2-d]pyrimidine scaffold demonstrated varying levels of activity against different cancer types. Ethyl 4-chloro-5-methyl derivatives consistently showed superior efficacy compared to other analogs, reinforcing the potential of this chemical structure in drug development .

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, intermediate preparation may start with coupling ethyl cyanoacetate derivatives with halogenated reagents under reflux conditions (e.g., formamidine addition at elevated temperatures). Chlorination using POCl₃ or SOCl₂ is critical for introducing the 4-chloro substituent. Optimization focuses on temperature control (e.g., 40–50°C for cyclization), solvent selection (DMF or ethanol for solubility), and catalyst use (e.g., p-TsOH for acid catalysis) to improve yields and purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • X-ray crystallography : Provides definitive structural confirmation, including bond lengths, angles, and ring puckering (e.g., half-chair conformations in fused-ring systems) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group integration at δ ~1.3 ppm) and monitors reaction progress .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Confirms functional groups like ester carbonyls (~1700 cm⁻¹) .

Q. How can researchers ensure purity during synthesis, and what analytical methods are used for quality control?

Purification methods include recrystallization (ethanol-DMF mixtures), column chromatography (silica gel with ethyl acetate/hexane gradients), and HPLC. Purity is assessed via melting point consistency, TLC monitoring (Rf values), and analytical HPLC (≥95% purity threshold). Impurities such as dechlorinated byproducts are identified via LC-MS .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for kinase inhibition by this compound?

SAR studies involve synthesizing analogs with varying substituents (e.g., replacing methyl with ethyl or altering chlorine position) and testing against kinase panels (EGFR, VEGFR2, CDK2). Computational docking (e.g., AutoDock Vina) predicts binding affinities to kinase ATP-binding pockets, validated by IC₅₀ measurements in enzymatic assays. Key interactions include hydrogen bonding with kinase hinge regions and hydrophobic contacts with alkyl substituents .

Q. How do crystal packing and hydrogen-bonding networks influence the compound’s stability and bioavailability?

Crystal structures reveal C–H···O/N and π-π interactions that stabilize the lattice. For example, the ethyl ester group forms C–H···O bonds with adjacent pyrimidine rings, enhancing thermal stability. Bioavailability is affected by solubility, which correlates with hydrogen-bond donor/acceptor counts. Modifications to the ester group (e.g., methyl vs. ethyl) can tune logP values .

Q. What experimental approaches resolve contradictions in reported kinase inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Researchers should:

  • Standardize assays using recombinant kinases (e.g., HER2 extracellular domain vs. full-length).
  • Validate results with orthogonal methods (SPR for binding kinetics, cellular proliferation assays).
  • Account for off-target effects via kinome-wide profiling .

Q. How can computational methods predict synthetic accessibility and guide route optimization?

Retrosynthetic tools (e.g., Pistachio, Reaxys) prioritize feasible pathways by scoring precursor availability and reaction plausibility. Machine learning models analyze reaction databases to predict optimal conditions (e.g., solvent, catalyst) for yield improvement. For example, AI-driven platforms suggest one-step routes using commercially available building blocks .

Q. What role does ring puckering play in the compound’s conformational dynamics and ligand-receptor interactions?

Puckering coordinates (Cremer-Pople parameters) quantify out-of-plane distortions in the pyrrolo-pyrimidine ring. Molecular dynamics simulations show that methyl substituents at C5 restrict pseudorotation, favoring a planar conformation for optimal kinase binding. Flexibility at the ester group (C7) allows adaptive docking to hydrophobic pockets .

Q. How are synthetic byproducts and regiochemical isomers controlled during scale-up?

  • Byproduct control : Optimize chlorination stoichiometry (excess POCl₃) to minimize dehalogenation.
  • Regioselectivity : Use directing groups (e.g., nitro) during cyclization to favor C4 over C2 substitution.
  • Process analytics : In-line FTIR monitors reaction intermediates, enabling real-time adjustments .

Q. What methodologies validate the compound’s metabolic stability in preclinical studies?

  • In vitro assays : Microsomal incubation (human liver microsomes) with LC-MS/MS to track parent compound depletion.
  • Metabolite ID : High-resolution MSⁿ identifies oxidative metabolites (e.g., ester hydrolysis to carboxylic acid).
  • CYP inhibition screening : Fluorescent probes assess CYP3A4/2D6 interactions, critical for predicting drug-drug interactions .

Methodological Notes

  • Crystallography : SHELX programs are recommended for structure refinement due to their robustness in handling high-resolution data and twinned crystals .
  • Kinase assays : Use Z´-LYTE® or ADP-Glo™ kits for high-throughput screening, ensuring ≤20% coefficient of variation .
  • Data contradiction : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding constants) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Reactant of Route 2
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

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